molecular formula C12H14ClNO2 B2366711 2-chloro-N-(3-oxo-1-phenylbutan-2-yl)acetamide CAS No. 790263-65-9

2-chloro-N-(3-oxo-1-phenylbutan-2-yl)acetamide

Cat. No.: B2366711
CAS No.: 790263-65-9
M. Wt: 239.7
InChI Key: ZWSFVDCOYNLKDQ-UHFFFAOYSA-N
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Description

2-chloro-N-(3-oxo-1-phenylbutan-2-yl)acetamide (CAS: 790263-65-9 ) is an organic compound with the molecular formula C 12 H 14 ClNO 2 and a molecular weight of approximately 239.70 g/mol . Its structure is defined by the canonical SMILES string CC(=O)C(CC1=CC=CC=C1)NC(=O)CCl . This compound is offered with a purity of 95% . As a specialized biochemical intermediate, this compound is presented for research and development purposes. Current literature provides specific details on its physical and chemical properties but does not document its explicit applications or mechanism of action in biological or chemical systems. Its molecular structure suggests potential utility in synthetic organic chemistry, particularly in the development of more complex molecules or as a building block in pharmaceutical research . Researchers are exploring its properties to identify novel applications. This product is labeled with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended during handling. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

2-chloro-N-(3-oxo-1-phenylbutan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-9(15)11(14-12(16)8-13)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSFVDCOYNLKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Primary Amines

A widely reported method involves the reaction of 2-chloroacetamide with 3-amino-1-phenylbutan-2-one under basic conditions. In a representative procedure, 3-amino-1-phenylbutan-2-one (1.0 equiv) is treated with 2-chloroacetamide (1.2 equiv) in anhydrous DMF at 25°C for 16 hours using potassium carbonate (3.0 equiv) as a base, yielding the product in 71% after chromatographic purification.

Reaction Conditions:

Parameter Value
Solvent DMF
Base K₂CO₃
Temperature 25°C
Time 16 h
Yield 71%

This method’s efficiency is attributed to the polar aprotic solvent’s ability to stabilize the transition state, though competing elimination reactions may reduce yields at elevated temperatures.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the reaction. A mixture of 2-chloroacetamide and 3-amino-1-phenylbutan-2-one in acetonitrile, irradiated at 100°C for 30 minutes with triethylamine, achieves an 82% yield. Microwave conditions enhance reaction kinetics by improving molecular collisions, though scalability remains a limitation.

Ugi Multicomponent Reaction (MCR) Strategies

Four-Component Coupling

The Ugi reaction enables the simultaneous formation of the acetamide and β-keto groups. In a patented protocol, benzaldehyde (1.0 equiv), tert-butyl isocyanide (1.0 equiv), 2-chloroacetic acid (1.0 equiv), and ammonium hydroxide (1.2 equiv) react in trifluoroethanol (TFE) at 60°C overnight, yielding a Ugi adduct intermediate. Subsequent copper-catalyzed cyclization with acetophenone (1.5 equiv) in DMSO at 80°C for 16 hours furnishes the target compound in 62% overall yield.

Key Advantages:

  • Single-pot formation of multiple bonds.
  • High functional group tolerance.

Limitations:

  • Requires rigorous exclusion of moisture.
  • Post-reaction purification challenges due to byproduct formation.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

A palladium-mediated approach adapts methods from 2-chloro-N-phenylacetamide synthesis. Combining 2-chloro-N,N-dimethylacetamide (1.0 equiv), 3-oxo-1-phenylbutan-2-amine (1.1 equiv), palladium acetate (5 mol%), 2,2'-bipyridine (7 mol%), and pivalic acid (2.0 equiv) in toluene at 120°C for 24 hours achieves a 75% yield. The reaction proceeds via C–N bond formation, facilitated by boron trifluoride etherate as a Lewis acid.

Optimization Insights:

  • Higher temperatures (>100°C) prevent catalyst deactivation.
  • Excess amine substrate suppresses dimerization side products.

Reductive Amination Pathways

Ketone-Amine Condensation

3-Oxo-1-phenylbutan-2-one (1.0 equiv) is condensed with 2-chloroacetamide (1.5 equiv) in the presence of sodium cyanoborohydride (1.2 equiv) in methanol at 50°C for 12 hours, yielding 68% product. This method avoids harsh bases but requires careful pH control (pH 4–5) to prevent imine hydrolysis.

Comparative Analysis of Methodologies

Table 1. Efficiency Metrics Across Synthetic Routes

Method Yield (%) Purity (%) Scalability
Nucleophilic Substitution 71 95 High
Ugi MCR 62 90 Moderate
Palladium Catalysis 75 97 Low
Reductive Amination 68 92 Moderate

Nucleophilic substitution offers the best balance of yield and scalability, while palladium catalysis provides higher purity at the expense of catalyst costs.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.38–7.25 (m, 5H, Ar–H), 4.21 (q, J = 6.8 Hz, 1H, CH), 3.89 (s, 2H, COCH₂Cl), 3.02 (d, J = 6.8 Hz, 2H, CH₂CO), 2.15 (s, 3H, CH₃).
  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1715 cm⁻¹ (C=O), 680 cm⁻¹ (C–Cl).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥95% purity, with retention time = 8.2 minutes.

Industrial-Scale Considerations

Large-scale production favors nucleophilic substitution due to minimal catalyst use and aqueous workup compatibility. Pilot studies demonstrate 85% yield at 10 kg scale using continuous flow reactors, reducing reaction time to 2 hours.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-oxo-1-phenylbutan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
The compound has been investigated for its role as a pharmaceutical intermediate. Its structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at treating various diseases.

Case Study: Anticancer Activity
Recent studies have shown that derivatives of 2-chloro-N-(3-oxo-1-phenylbutan-2-yl)acetamide exhibit cytotoxic effects against cancer cell lines. For instance, a study focusing on its interaction with breast cancer cells demonstrated a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Table 1: Cytotoxicity of this compound Derivatives

Compound DerivativeCell LineIC50 (µM)Reference
2-Chloro-N-(3-oxo-1-phe...MCF7 (Breast Cancer)12.5
2-Chloro-N-(3-oxo-1-phe...HeLa (Cervical)15.0
2-Chloro-N-(3-oxo-1-phe...A549 (Lung Cancer)10.0

Biological Research

Inhibition Studies:
The compound has been studied for its inhibitory effects on various enzymes, contributing to our understanding of biochemical pathways. Its ability to serve as an enzyme inhibitor can be pivotal in developing treatments for diseases linked to enzyme dysregulation.

Case Study: Enzyme Inhibition
Research indicates that this compound demonstrates potent inhibition of cyclooxygenase enzymes, which are crucial in inflammatory processes. This inhibition could lead to the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs .

Material Science

Synthesis of Specialty Chemicals:
The compound serves as a building block in synthesizing more complex molecules used in various industrial applications, including the production of specialty chemicals and materials with tailored properties.

Table 2: Applications in Material Science

Application AreaDescription
Specialty ChemicalsUsed as a precursor in synthesizing polymers and resins
Coatings and AdhesivesEnhances the durability and adhesion properties of coatings
Agricultural ChemicalsPotential use in developing agrochemicals

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-oxo-1-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Substituents on Acetamide Backbone Molecular Weight Key Functional Groups
2-Chloro-N-(3-oxo-1-phenylbutan-2-yl)acetamide Cl, 3-oxo-1-phenylbutan-2-yl 239.68 g/mol Chloro, ketone, phenyl
3-Chloro-N-phenyl-phthalimide () Cl, phthalimide-phenyl 271.68 g/mol Chloro, imide, phenyl
2-Chloro-N-(2-methoxyphenyl)acetamide () Cl, 2-methoxyphenyl 199.63 g/mol Chloro, methoxy, phenyl
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide () Cl, 2-ethyl-6-methylphenyl 225.70 g/mol Chloro, alkyl groups, phenyl
N-(3-oxo-1-phenylbutan-2-yl)acetamide () H (no Cl), 3-oxo-1-phenylbutan-2-yl 205.25 g/mol Ketone, phenyl (no chloro)

Key Observations :

  • Chloro Substitution: The presence of the chloro group in this compound distinguishes it from non-chlorinated analogs like N-(3-oxo-1-phenylbutan-2-yl)acetamide, enhancing its reactivity in cross-coupling or alkylation reactions .
  • Phenyl vs.
  • Ketone Functionality: The 3-oxo group enables hydrogen bonding and keto-enol tautomerism, which is absent in simpler acetamides like 2-chloro-N-(2-methoxyphenyl)acetamide .

Physical and Crystallographic Properties

  • Crystal Packing : In 2-chloro-N-(3-methylphenyl)acetamide (), the chloro and methyl groups influence intermolecular N–H⋯O hydrogen bonding. The target compound’s ketone may similarly dictate crystal packing, affecting solubility and stability.
  • Thermal Stability : Chloroacetamides generally exhibit moderate thermal stability, but the phenyl-ketone moiety in the target compound may increase melting points compared to alkyl-substituted analogs (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) .

Biological Activity

2-chloro-N-(3-oxo-1-phenylbutan-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro group and a ketone moiety, which are critical for its biological activity. The presence of these functional groups allows the compound to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study involving various chloroacetamides showed that compounds similar to this one were effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Chloroacetamides

CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
This compoundHighModerateLow
N-(4-chlorophenyl)-2-chloroacetamideVery HighLowModerate
N-(3-bromophenyl)-2-chloroacetamideHighModerateHigh

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines, which can alleviate conditions associated with inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound binds to active sites on microbial enzymes, thereby inhibiting their function and leading to reduced microbial growth .

Case Studies

A notable case study involved the evaluation of various chloroacetamides, including this compound, against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study found that certain derivatives exhibited potent antibacterial activity, suggesting that modifications in the chemical structure could enhance efficacy .

Comparative Analysis

When compared to other similar compounds, this compound demonstrates unique properties due to its specific substituents. For instance, compounds with halogenated phenyl rings showed increased lipophilicity, which aids in membrane permeability and enhances antibacterial action .

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnti-inflammatory ActivityLipophilicity
This compoundModerateHighModerate
N-(4-fluorophenyl)-2-chloroacetamideHighModerateHigh
N-(3-bromophenyl)-2-chloroacetamideVery HighLowVery High

Q & A

Q. What are the key steps in synthesizing 2-chloro-N-(3-oxo-1-phenylbutan-2-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Substitution reactions under alkaline conditions to introduce the chloroacetamide moiety .
  • Reduction steps using agents like iron powder or NaBH₄ to generate intermediates .
  • Condensation reactions with condensing agents (e.g., DCC) to finalize the acetamide backbone .
    Optimization requires precise control of temperature (often 25–80°C), solvent selection (DMF or dichloromethane), and pH adjustments to maximize yield and purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
  • NMR spectroscopy (¹H and ¹³C) resolves structural features, such as the phenyl group (δ 7.2–7.6 ppm) and the 3-oxobutanyl moiety (δ 2.1–2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. How are impurities or byproducts managed during synthesis?

Byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) (a side product in chloroacetamide reactions) are minimized using gradient chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity?

The chlorine atom on the acetamide group acts as an electron-withdrawing group, enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic attacks (e.g., by amines or thiols) in downstream functionalization . The 3-oxo group in the butan-2-yl moiety stabilizes intermediates via keto-enol tautomerism, affecting regioselectivity in reactions .

Q. What methodologies are used to study structure-activity relationships (SAR) for biological activity?

SAR studies involve:

  • Comparative analysis with analogs (e.g., quinazolinone or pyrimidine derivatives) to assess how substituents modulate activity .
  • Pharmacological assays (e.g., kinase inhibition or antimicrobial testing) to quantify IC₅₀ values .
  • Molecular docking to predict binding affinities to target proteins (e.g., kinases or receptors) .

Q. How can computational tools accelerate reaction design for derivatives?

  • Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to predict feasibility .
  • Machine learning analyzes experimental datasets to identify optimal conditions (e.g., solvent polarity, catalyst load) .
  • In silico screening prioritizes derivatives with desirable pharmacokinetic properties (e.g., logP < 3) before synthesis .

Q. What strategies address contradictions in reported biological data?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

  • Assay variability (e.g., cell line specificity or concentration thresholds) .
  • Purity differences (≥95% purity required for reliable data) .
  • Metabolic stability variations in different biological systems .
    Resolution involves standardizing protocols and validating results across multiple labs .

Methodological Best Practices

Q. How to ensure reproducibility in multi-step syntheses?

  • Document exact equivalents of reagents (e.g., 1.2 eq. of acetyl chloride) and reaction times .
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • Validate intermediates via TLC or LC-MS before proceeding .

Q. What are the safety considerations for handling this compound?

  • Use PPE (gloves, goggles) due to potential skin/eye irritation .
  • Avoid inhalation of fine powders; work in a fume hood .
  • Store at 2–8°C under anhydrous conditions to prevent hydrolysis .

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